H-Ala-Pro-AFC: A Comprehensive Technical Guide to its Mechanism and Application in Enzyme Kinetics
H-Ala-Pro-AFC: A Comprehensive Technical Guide to its Mechanism and Application in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Ala-Pro-AFC (L-Alanine-L-proline-7-amido-4-trifluoromethylcoumarin) is a highly specific fluorogenic peptide substrate crucial for the characterization of post-proline cleaving serine proteases. Its utility is most pronounced in the study of Dipeptidyl Peptidase IV (DPP-IV/CD26) and Fibroblast Activation Protein alpha (FAPα), two enzymes implicated in a myriad of physiological and pathological processes, including glucose metabolism, immune regulation, and cancer progression. This document provides an in-depth technical overview of H-Ala-Pro-AFC, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing associated biological pathways and workflows.
Introduction
H-Ala-Pro-AFC is a synthetic dipeptide conjugated to a fluorescent reporter, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact state, the amide bond between the peptide and the AFC moiety quenches the fluorophore's fluorescence. Enzymatic cleavage of this bond by proteases with specificity for a proline residue at the P1 position liberates the highly fluorescent AFC, enabling real-time kinetic measurement of enzyme activity. This substrate is particularly valuable in drug discovery for the screening of DPP-IV and FAPα inhibitors.[1][2][3]
Mechanism of Action
The mechanism of H-Ala-Pro-AFC as a fluorogenic substrate is a direct reflection of the catalytic activity of its target enzymes.
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Binding: The H-Ala-Pro peptide moiety of the substrate binds to the active site of the protease (e.g., DPP-IV or FAPα).
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Hydrolysis: The serine residue in the catalytic triad of the enzyme nucleophilically attacks the carbonyl group of the amide bond linking the proline and AFC.
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Fluorescence Emission: This hydrolysis releases the AFC molecule, which, in its free form, exhibits strong fluorescence upon excitation. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the enzymatic activity.
The fluorescence of free AFC is typically measured at an excitation wavelength of approximately 380-405 nm and an emission wavelength of 500-535 nm.[1][4][5]
Quantitative Data
The following table summarizes the key chemical and kinetic parameters of H-Ala-Pro-AFC.
| Parameter | Value | Enzyme | Reference(s) |
| Chemical Formula | C₁₈H₁₈F₃N₃O₄ | N/A | [2] |
| Molecular Weight | 397.35 g/mol | N/A | [2] |
| Excitation Wavelength | ~380 - 405 nm | N/A | [1][4] |
| Emission Wavelength | ~500 - 535 nm | N/A | [1][4] |
| Michaelis Constant (Kₘ) | ~0.25 mmol/L | Fibroblast Activation Protein (FAP) | |
| Maximum Velocity (Vₘₐₓ) | 55 µmol/L/minute/µg | Fibroblast Activation Protein (FAP) | |
| Michaelis Constant (Kₘ) | Not Found | Dipeptidyl Peptidase IV (DPP-IV) | |
| Maximum Velocity (Vₘₐₓ) | Not Found | Dipeptidyl Peptidase IV (DPP-IV) |
Experimental Protocols
Preparation of H-Ala-Pro-AFC Stock Solution
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Reconstitution: H-Ala-Pro-AFC is typically supplied as a lyophilized powder.[4] Reconstitute the peptide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).
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Storage: Store the stock solution at -20°C or -80°C, protected from light.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
General Enzyme Activity Assay Protocol
This protocol provides a general framework for measuring DPP-IV or FAPα activity using H-Ala-Pro-AFC. Specific parameters may require optimization depending on the enzyme source and experimental conditions.
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Assay Buffer Preparation: Prepare an appropriate assay buffer. A common buffer for DPP-IV and FAPα assays is 100 mM Tris-HCl, pH 7.8, containing 100 mM NaCl.
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Reagent Preparation:
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Dilute the H-Ala-Pro-AFC stock solution in assay buffer to the desired working concentration. The final substrate concentration in the assay is often in the range of the enzyme's Kₘ value.
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Prepare the enzyme solution (e.g., purified recombinant enzyme, cell lysate, or biological fluid) in assay buffer.
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Assay Procedure (96-well plate format):
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Add a defined volume of the enzyme solution to each well of a black, clear-bottom 96-well plate.
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To initiate the reaction, add a defined volume of the H-Ala-Pro-AFC working solution to each well.
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Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
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Monitor the increase in fluorescence intensity over time (kinetic read). The rate of the reaction is typically determined from the linear portion of the progress curve.
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Controls:
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Blank: A well containing assay buffer and substrate but no enzyme to determine background fluorescence.
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Inhibitor Control (optional): A well containing enzyme, substrate, and a known inhibitor of the target enzyme to confirm assay specificity.
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Visualizations
Signaling Pathways
The enzymatic activity of FAPα and DPP-IV, which can be measured using H-Ala-Pro-AFC, is integrated into complex signaling networks.
Caption: FAPα signaling pathways implicated in tumor promotion.
Caption: DPP-IV's role in glucose homeostasis and cell signaling.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for screening enzyme inhibitors using H-Ala-Pro-AFC.
Caption: Workflow for high-throughput screening of enzyme inhibitors.
Conclusion
H-Ala-Pro-AFC remains an indispensable tool for the study of DPP-IV and FAPα. Its high specificity, coupled with the sensitivity of fluorescence-based detection, provides a robust platform for kinetic analysis and high-throughput screening. A thorough understanding of its mechanism, kinetic parameters, and optimal assay conditions is paramount for generating reliable and reproducible data in both basic research and drug development settings. Further investigation is warranted to determine the precise kinetic parameters of H-Ala-Pro-AFC with DPP-IV to facilitate more direct comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-Ala-Pro-AFC - 10 mg [anaspec.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H-Ala-Pro-AFC - Nordic Biosite [nordicbiosite.com]
